Lipophilicity (XLogP3) Differentiation: 1-Amino-3-methylisoquinoline-6-carboxylic Acid vs. 3-Methylisoquinoline-6-carboxylic Acid
The target compound exhibits a computed XLogP3-AA of 1.7, substantially lower than the XLogP3 of 2.2 for 3-methylisoquinoline-6-carboxylic acid, which lacks the 1-amino group [1][2]. This 0.5 log unit decrease translates to an approximately 3.2-fold reduction in octanol-water partition coefficient, reflecting the polarity contribution of the 1-amino substituent [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7 |
| Comparator Or Baseline | 3-Methylisoquinoline-6-carboxylic acid: XLogP3 = 2.2 |
| Quantified Difference | ΔXLogP3 = -0.5 (approx. 3.2-fold lower partition coefficient) |
| Conditions | PubChem XLogP3 3.0 algorithm; computed descriptors |
Why This Matters
Lower lipophilicity predicts reduced non-specific protein binding and potentially improved aqueous solubility, critical parameters for fragment-based screening libraries and early lead optimisation.
- [1] PubChem Compound Summary, CID 66674822, 1-Amino-3-methylisoquinoline-6-carboxylic acid. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary, CID 67091692, 3-Methylisoquinoline-6-carboxylic acid. National Center for Biotechnology Information, 2025. View Source
